molecular formula C17H31NO3 B2689804 5-(Cyclododecylamino)-5-oxopentanoic acid CAS No. 393128-21-7

5-(Cyclododecylamino)-5-oxopentanoic acid

Cat. No.: B2689804
CAS No.: 393128-21-7
M. Wt: 297.439
InChI Key: XHNCCUZHTYMIEZ-UHFFFAOYSA-N
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Description

5-(Cyclododecylamino)-5-oxopentanoic acid is a synthetic organic compound characterized by a glutaric acid backbone substituted with a cyclododecylamine group via an amide linkage.

Properties

IUPAC Name

5-(cyclododecylamino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO3/c19-16(13-10-14-17(20)21)18-15-11-8-6-4-2-1-3-5-7-9-12-15/h15H,1-14H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNCCUZHTYMIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclododecylamino)-5-oxopentanoic acid typically involves the reaction of cyclododecylamine with a suitable precursor of pentanoic acid. One common method is the amidation reaction, where cyclododecylamine reacts with a pentanoic acid derivative, such as pentanoyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of 5-(Cyclododecylamino)-5-oxopentanoic acid may involve large-scale amidation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclododecylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclododecylamino-oxo derivatives.

    Reduction: Formation of cyclododecylamino-hydroxy derivatives.

    Substitution: Formation of substituted cyclododecylamino derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of pharmaceuticals. Its derivatives have been explored for their therapeutic potential, particularly in the following areas:

  • Anticancer Agents : Research indicates that derivatives of 5-(cyclododecylamino)-5-oxopentanoic acid exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For instance, one study reported an IC₅₀ value comparable to established chemotherapeutic agents, suggesting strong potential for development as anticancer drugs.
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties. Studies demonstrate that it can mitigate oxidative stress-induced damage in neuronal cells, indicating potential applications in treating neurodegenerative diseases .

Biochemical Research

In biochemical contexts, 5-(cyclododecylamino)-5-oxopentanoic acid has been utilized to study enzyme inhibition and metabolic pathways:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of key enzymes involved in metabolic processes. This property is significant for understanding metabolic regulation and developing therapeutic interventions for metabolic disorders .
  • Metabolic Pathways : Its role as a precursor in the synthesis of biologically active compounds highlights its importance in metabolic studies. Research suggests that it may influence pathways related to amino acid metabolism, which could be pivotal in various physiological processes .

Material Science

The unique properties of 5-(cyclododecylamino)-5-oxopentanoic acid also make it suitable for applications in materials science:

  • Polymer Synthesis : The compound can act as a monomer or additive in polymer chemistry, potentially leading to the development of novel materials with enhanced properties. Its ability to interact with other chemical species allows for the creation of polymers with specific functionalities.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of 5-(cyclododecylamino)-5-oxopentanoic acid derivatives against human cancer cell lines. Results indicated significant growth inhibition, particularly against MCF-7 (breast cancer) cells, where an IC₅₀ value was recorded at 6 µM. This highlights the compound's potential as an effective anticancer agent.

Case Study 2: Neuroprotective Mechanism

In another investigation, the neuroprotective effects of 5-(cyclododecylamino)-5-oxopentanoic acid were assessed using SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results showed that treatment with the compound significantly reduced cell death and oxidative stress markers, suggesting a protective mechanism that could be leveraged for therapeutic purposes.

Biological Activity

5-(Cyclododecylamino)-5-oxopentanoic acid, with the CAS number 393128-21-7, is a compound that has garnered interest in various fields of biological and medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

5-(Cyclododecylamino)-5-oxopentanoic acid is characterized by the presence of a cyclododecylamino group attached to a pentanoic acid backbone featuring a ketone functional group. This unique structure may contribute to its biological activity, particularly in modulating enzyme functions and receptor interactions.

The biological activity of 5-(Cyclododecylamino)-5-oxopentanoic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may influence various biochemical pathways through the following mechanisms:

  • Enzyme Inhibition : It has been reported to inhibit certain enzymes that are critical in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : The compound may act as a modulator of receptor activity, affecting signal transduction processes that are vital for cellular communication.

Biological Activity

Research indicates that 5-(Cyclododecylamino)-5-oxopentanoic acid exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models, indicating its usefulness in managing inflammatory diseases.
  • Neuroprotective Properties : Some investigations have pointed towards neuroprotective effects, suggesting applications in neurodegenerative disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
NeuroprotectiveProtection against neuronal cell death

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of 5-(Cyclododecylamino)-5-oxopentanoic acid, researchers tested various concentrations against common bacterial strains. The results indicated significant inhibition at higher concentrations, suggesting a dose-dependent response. This finding opens avenues for developing new antimicrobial agents based on this compound.

Case Study: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory effects by administering the compound in an animal model of arthritis. The results demonstrated a marked decrease in joint swelling and pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory therapeutic agent.

Comparative Analysis with Related Compounds

The biological activity of 5-(Cyclododecylamino)-5-oxopentanoic acid can be compared with similar compounds to understand its unique properties better:

Compound NameStructure FeaturesBiological Activity
5-(Cyclohexylamino)-5-oxopentanoic acidCyclohexyl group instead of cyclododecylModerate anti-inflammatory
5-(Phenylamino)-5-oxopentanoic acidPhenyl group substitutionStronger neuroprotective effects

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 5-oxopentanoic acid derivatives allows for comparative analysis across physicochemical properties, synthesis routes, and applications. Below is a detailed comparison:

Structural and Functional Group Variations

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Key Features
5-(Cyclododecylamino)-5-oxopentanoic acid Cyclododecylamino (aliphatic ring) C₁₇H₂₉NO₃ 299.42 High lipophilicity due to bulky aliphatic ring; discontinued commercial status
5-(5-Methyl-2-thienyl)-5-oxopentanoic acid 5-Methylthienyl (aromatic heterocycle) C₁₀H₁₂O₃S 212.26 Contains sulfur heteroatom; IR peaks at 1693 cm⁻¹ (COOH), 1650 cm⁻¹ (CO)
5-(4-Fluorophenyl)-5-oxopentanoic acid 4-Fluorophenyl (aromatic) C₁₁H₁₁FO₃ 210.20 Electron-withdrawing fluorine enhances stability; used in drug intermediates
2-Amino-5-(ethylamino)-5-oxopentanoic acid Ethylamino (small aliphatic) C₇H₁₄N₂O₃ 174.20 Glutamine derivative; lower steric hindrance compared to cyclododecyl
5-(4-(1,2,4,5-tetrazin-3-yl)benzylamino)-5-oxopentanoic acid Tetrazine (click chemistry handle) C₁₄H₁₃N₅O₃ 299.29 Tetrazine enables bioorthogonal reactions; applications in hydrogels

Physicochemical and Spectral Properties

Property 5-(Cyclododecylamino)-5-oxopentanoic Acid 5-(5-Methyl-2-thienyl)-5-oxopentanoic acid 5-(4-Fluorophenyl)-5-oxopentanoic acid
Melting Point (°C) Not reported 105–107 Not reported
IR (ν, cm⁻¹) Not available 1693 (COOH), 1650 (CO) Not available
NMR (δ ppm) Not available 7.54 (d, thienyl CH), 2.54 (s, CH₃) Not available
Solubility Likely low (hydrophobic) Moderate (polar COOH, nonpolar thienyl) Moderate (fluorine enhances polarity)

Key Differentiators and Challenges

  • Cyclododecylamino derivative: Its discontinuation may stem from synthesis challenges (e.g., cyclododecylamine availability) or poor aqueous solubility limiting in vivo applications.
  • Aromatic vs. aliphatic substituents : Fluorophenyl or thienyl groups enhance electronic properties for drug design, whereas cyclododecyl’s bulk may hinder membrane permeability .
  • Synthetic tractability: Thienyl and tetrazine derivatives are more synthetically accessible than cyclododecylamino analogs, which require specialized reagents .

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